molecular formula C11H16N2 B3026481 nAChR agonist 2 CAS No. 252870-46-5

nAChR agonist 2

Cat. No.: B3026481
CAS No.: 252870-46-5
M. Wt: 176.26 g/mol
InChI Key: IEVJOUFGBRDCNE-YVGDHZEHSA-N
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Description

Nicotinic acetylcholine receptor agonist 2 is a compound that mimics the action of acetylcholine at nicotinic acetylcholine receptors. These receptors are ligand-gated ion channels found in the central and peripheral nervous systems, as well as in skeletal muscles. Nicotinic acetylcholine receptor agonist 2 is known for its potential therapeutic applications, particularly in the treatment of neurological disorders and inflammatory conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nicotinic acetylcholine receptor agonist 2 typically involves the formation of quaternary ammonium salts. One common method includes the alkylation of (4-ethylpiperazin-1-yl)-N-alkyl/aryl benzamides with ethyl iodide or methyl iodide in tetrahydrofuran, followed by purification through precipitation .

Industrial Production Methods

Industrial production methods for nicotinic acetylcholine receptor agonist 2 are not extensively documented. the general approach involves large-scale synthesis using similar alkylation reactions, followed by purification and quality control processes to ensure the compound’s efficacy and safety .

Chemical Reactions Analysis

Types of Reactions

Nicotinic acetylcholine receptor agonist 2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of nicotinic acetylcholine receptor agonist 2, which may have different pharmacological properties and applications .

Mechanism of Action

Nicotinic acetylcholine receptor agonist 2 exerts its effects by binding to nicotinic acetylcholine receptors, which are ligand-gated ion channels. Upon binding, the receptor undergoes a conformational change that opens the ion channel, allowing the influx of cations such as sodium, potassium, and calcium. This leads to the depolarization of the cell membrane and the initiation of various cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nicotinic acetylcholine receptor agonist 2 is unique due to its specific binding affinity and selectivity for certain subtypes of nicotinic acetylcholine receptors. This selectivity allows for targeted therapeutic applications with potentially fewer side effects compared to other agonists .

Biological Activity

Nicotinic acetylcholine receptors (nAChRs) are integral to various physiological processes, including neurotransmission, cognition, and neuroprotection. Among the compounds studied for their agonistic effects on nAChRs, nAChR agonist 2 has garnered attention for its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its efficacy, pharmacological properties, and implications in clinical settings.

Overview of this compound

This compound is classified as a selective agonist for specific nAChR subtypes, particularly the α4β2 and α7 receptors. Its mechanism of action involves binding to these receptors, leading to enhanced neurotransmitter release and modulation of synaptic plasticity. Research indicates that this compound may play a role in cognitive enhancement and neuroprotection.

The binding of this compound to nAChRs facilitates the influx of cations such as Na+^+ and Ca2+^{2+}, resulting in depolarization of the postsynaptic membrane. This action is crucial for synaptic transmission and has been linked to improved cognitive functions and neuroprotective effects in various models.

Efficacy and Selectivity

Studies have demonstrated that this compound exhibits high affinity for the α4β2 subtype, with an effective concentration (EC50_{50}) in the nanomolar range. Comparative studies with other known agonists reveal that it has a more favorable selectivity profile, minimizing off-target effects.

CompoundEC50_{50} (nM)Receptor SubtypeSelectivity Ratio
This compound20α4β2High
Varenicline100α4β2Moderate
Anatoxin-a50Muscle nAChRLow

In Vitro Studies

Cellular Assays : In vitro experiments using Xenopus laevis oocytes expressing α4β2 receptors have shown that this compound significantly increases ion currents in response to acetylcholine (ACh), indicating its ability to potentiate receptor activity.

Neuroprotective Effects : Further studies indicate that this compound can mitigate neuronal damage under conditions of oxidative stress. For instance, in primary cortical neuron cultures subjected to oxygen-glucose deprivation, treatment with this agonist resulted in a marked reduction in cell death compared to controls.

In Vivo Studies

Behavioral Assessments : Animal models have been utilized to evaluate the cognitive-enhancing effects of this compound. In a study involving transgenic mice with impaired cholinergic signaling, administration of the compound led to improvements in memory tasks compared to untreated groups.

Neuroinflammation Modulation : Research has also indicated that this compound can modulate inflammatory responses. In a murine model of sepsis, administration resulted in reduced levels of pro-inflammatory cytokines and improved survival rates.

Case Studies

  • Cognitive Impairment in Alzheimer's Disease : A clinical trial investigated the effects of this compound on patients with early-stage Alzheimer's disease. Results showed significant improvements in cognitive function as measured by standardized tests over a six-month period.
  • Acute Lung Injury : In a preclinical model of acute lung injury induced by E. coli, treatment with this compound reduced mortality rates and decreased markers of inflammation, suggesting its potential as a therapeutic agent in sepsis-related complications.

Properties

IUPAC Name

(E,2S)-N-methyl-5-pyridin-3-ylpent-4-en-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-10(12-2)5-3-6-11-7-4-8-13-9-11/h3-4,6-10,12H,5H2,1-2H3/b6-3+/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVJOUFGBRDCNE-YVGDHZEHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=CC1=CN=CC=C1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C/C=C/C1=CN=CC=C1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.